1-(2-chlorophenyl)-1H-pyrrole
Overview
Description
“1-(2-chlorophenyl)-1H-pyrrole” is a chemical compound. Based on its name, it likely contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, and a 2-chlorophenyl group, which is a phenyl group with a chlorine atom attached to the second carbon .
Molecular Structure Analysis
The molecular structure of “1-(2-chlorophenyl)-1H-pyrrole” would likely include a pyrrole ring and a 2-chlorophenyl group. The exact structure would depend on the positions of these groups in the molecule .
Chemical Reactions Analysis
The chemical reactions involving “1-(2-chlorophenyl)-1H-pyrrole” would depend on its exact structure and the conditions under which the reactions are carried out. For example, a study on a universal chemical programming language for robotic synthesis repeatability mentioned the execution of molecular dynamic simulation for a variety of chemical reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2-chlorophenyl)-1H-pyrrole” would depend on its exact structure. For example, a related compound, 1-[(2-Chlorophenyl)-(methylimino)methyl]cyclopentanol, has a molecular weight of 156.61 g/mol and a XLogP3-AA value of 2.1 .
Scientific Research Applications
Synthesis and Structural Characterization
1-(2-chlorophenyl)-1H-pyrrole has been a subject of interest in synthetic chemistry, particularly in the synthesis of new pyrrole derivatives. For example, Louroubi et al. (2019) synthesized a new pentasubstituted pyrrole derivative and conducted comprehensive spectroscopic analysis and computational studies. This research demonstrates the compound's potential as a corrosion inhibitor for steel surfaces (Louroubi et al., 2019).
Biological Evaluation for Antimycobacterial Activity
Biava et al. (2008) explored the synthesis of new derivatives of 1,5-bis(4-chlorophenyl)-2-methyl-3-(4-methylpiperazin-1-yl)methyl-1H-pyrrole and evaluated their activity against Mycobacterium tuberculosis and atypical mycobacteria. The study highlights the potential of these compounds in antimycobacterial therapy (Biava et al., 2008).
Electrochemical and Physical Properties
The electrochemical behavior of N-substituted arylmethylene pyrrole monomers, including those with a 1-(4-chlorophenyl)pyrrole structure, has been investigated by Walker and D’Silva (2014). Their research focused on electropolymerisation into polymer and co-polymer films, revealing insights into the redox activity and film formation characteristics of these compounds (Walker & D’Silva, 2014).
Pyrrole Coupling Chemistry
Mert et al. (2013) conducted an extensive study on the electrochemical synthesis of an etheric member of N-linked polybispyrroles based on 1-(3-(2-(2-(3-(1H-pyrrol-1-yl)propoxy)ethoxy)ethoxy)propyl)-1H-pyrrole(1). This research examined the electrochromic and ion receptor properties of the synthesized polybispyrroles, highlighting their potential applications in metal recovery and ion sensing (Mert, Demir, & Cihaner, 2013).
Safety And Hazards
The safety and hazards associated with “1-(2-chlorophenyl)-1H-pyrrole” would depend on its exact structure and how it is handled. For example, a safety data sheet for a related compound suggests wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing .
Future Directions
properties
IUPAC Name |
1-(2-chlorophenyl)pyrrole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c11-9-5-1-2-6-10(9)12-7-3-4-8-12/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSZCXYIEIKMGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10405840 | |
Record name | 1-(2-chlorophenyl)-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10405840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorophenyl)-1H-pyrrole | |
CAS RN |
89096-75-3 | |
Record name | 1-(2-chlorophenyl)-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10405840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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